Nizatidine Amide
Overview
Description
Nizatidine is a histamine H2 receptor antagonist that inhibits stomach acid production. It is commonly used in the treatment of peptic ulcer disease and gastroesophageal reflux disease . Nizatidine belongs to the class of organic compounds known as 2,4-di-substituted thiazoles .
Synthesis Analysis
A robust process for the synthesis of Nizatidine involves the cyclocondensation of 2-(dimethylamino)ethanethioamide with ethyl bromopyruvate, followed by reduction and then coupling with cysteamine hydrochloride . The reaction of ranitidine with nitrites in meat has been shown to produce NDMA and methyl furan cation as products .Molecular Structure Analysis
The molecular formula of Nizatidine Amide is C11H18N4O3S2 . It belongs to the class of organic compounds known as 2,4-di-substituted thiazoles .Chemical Reactions Analysis
Nizatidine competes with histamine for binding at the H2-receptors on the gastric basolateral membrane of parietal cells. This competitive inhibition results in a reduction of basal and nocturnal gastric acid secretions .Physical And Chemical Properties Analysis
Nizatidine is a histamine H2 receptor antagonist. This compound belongs to the class of organic compounds known as 2,4-di-substituted thiazoles .Scientific Research Applications
Treatment of Peptic Ulcer Disease and Gastroesophageal Reflux : Nizatidine has been shown to be effective in treating peptic ulcer disease and gastroesophageal reflux. It is a potent inhibitor of basal, nocturnal, and stimulated gastric acid secretion (Price & Brogden, 1988).
Childhood Peptic Esophagitis : It has been found effective in treating children with reflux esophagitis, improving histological findings and reducing symptoms such as vomiting (Simeone, Caria, Miele, & Staiano, 1997).
Bioequivalence in Different Formulations : Studies have assessed the bioequivalence of Nizatidine in different oral liquid formulations compared to capsule formulations, crucial for pediatric use (Abdel‐Rahman, Johnson, Gauthier-Dubois, Weston, & Kearns, 2003).
Vaccine Adjuvant : Nizatidine has shown potential as a vaccine adjuvant. It enhances antibody and T cell-mediated immune responses when formulated with a H5N1 killed viral antigen (Wang, Wu, Xue, Wang, Chen, & Wang, 2014).
Interaction with Serum Albumin : The interaction between nizatidine and BSA (bovine serum albumin) has been studied, revealing insights into its pharmacokinetics and pharmacodynamics (Rahman, Afrin, Isa, Ahmed, & Tabish, 2020).
Gastroparesis in Parkinson's Disease : Nizatidine has been studied for its effects on gastroparesis in Parkinson's disease, showing promising results in improving gastric emptying (Doi, Sakakibara, Sato, Hirai, Masaka, Kishi, Tsuyusaki, Tateno, Tateno, Takahashi, & Ogata, 2014).
Floating Microspheres for Controlled Release : Development of gastro-retentive floating microspheres for Nizatidine using ionotropic gelation technique highlights its potential for controlled drug release and increased gastric residence time (Bhikshapathi, Kumar, & Rani, 2018).
Safety And Hazards
Future Directions
The detection of N-nitrosamine impurities in medicines, including Nizatidine, has posed a great challenge to manufacturers of drug products and regulators alike. The pharmaceutical industry should continue to work on potential mitigation strategies and generate additional scientific data to address the mechanistic gaps .
properties
IUPAC Name |
N-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S2/c1-14(2)6-11-13-9(8-20-11)7-19-4-3-12-10(16)5-15(17)18/h8H,3-7H2,1-2H3,(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJOOHIZNUJXJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=CS1)CSCCNC(=O)C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nizatidine Amide | |
CAS RN |
188666-11-7 | |
Record name | Nizatidine amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188666117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NIZATIDINE AMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN2E59SUT9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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